molecular formula C24H36N2O2 B10794541 {3-[(2-adamantan-1-yl-ethylamino)-methyl]-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-yl}-dimethyl-amine

{3-[(2-adamantan-1-yl-ethylamino)-methyl]-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-yl}-dimethyl-amine

Cat. No.: B10794541
M. Wt: 384.6 g/mol
InChI Key: CWHBWBZGFMIKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-[(2-adamantan-1-yl-ethylamino)-methyl]-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-yl}-dimethyl-amine is a complex organic compound that features a unique structure combining adamantane, a polycyclic hydrocarbon, with a benzo-dioxepin framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(2-adamantan-1-yl-ethylamino)-methyl]-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-yl}-dimethyl-amine typically involves multi-step organic reactions. The process begins with the preparation of the adamantane derivative, which is then reacted with appropriate reagents to form the benzo-dioxepin structure. Common reaction conditions include the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

{3-[(2-adamantan-1-yl-ethylamino)-methyl]-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-yl}-dimethyl-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of {3-[(2-adamantan-1-yl-ethylamino)-methyl]-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-yl}-dimethyl-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives and benzo-dioxepin analogs. Examples might include:

Uniqueness

The uniqueness of {3-[(2-adamantan-1-yl-ethylamino)-methyl]-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-yl}-dimethyl-amine lies in its combination of the adamantane and benzo-dioxepin structures, which confer distinct chemical and biological properties. This combination can result in enhanced stability, specific reactivity, and potential biological activity that sets it apart from other similar compounds .

Properties

Molecular Formula

C24H36N2O2

Molecular Weight

384.6 g/mol

IUPAC Name

3-[[2-(1-adamantyl)ethylamino]methyl]-N,N-dimethyl-2,4-dihydro-1,5-benzodioxepin-3-amine

InChI

InChI=1S/C24H36N2O2/c1-26(2)24(16-27-21-5-3-4-6-22(21)28-17-24)15-25-8-7-23-12-18-9-19(13-23)11-20(10-18)14-23/h3-6,18-20,25H,7-17H2,1-2H3

InChI Key

CWHBWBZGFMIKAF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(COC2=CC=CC=C2OC1)CNCCC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.